molecular formula C7H12ClFO3S B13515131 [4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride

[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride

Cat. No.: B13515131
M. Wt: 230.69 g/mol
InChI Key: NMPREDPCIJOVLZ-UHFFFAOYSA-N
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Description

[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride is a fluorinated sulfonyl chloride derivative characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with a fluoromethyl (–CH2F) group and a methanesulfonyl chloride (–SO2Cl) moiety.

Properties

Molecular Formula

C7H12ClFO3S

Molecular Weight

230.69 g/mol

IUPAC Name

[4-(fluoromethyl)oxan-4-yl]methanesulfonyl chloride

InChI

InChI=1S/C7H12ClFO3S/c8-13(10,11)6-7(5-9)1-3-12-4-2-7/h1-6H2

InChI Key

NMPREDPCIJOVLZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CF)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Example Reaction:

  • Starting from [4-(Tosyloxymethyl)oxan-4-yl]methanesulfonyl chloride, treatment with a fluoride source leads to displacement of the tosylate group by fluoride, yielding this compound.

The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) at elevated temperatures (e.g., 50–100 °C) to facilitate nucleophilic substitution.

Representative Preparation Method Summary Table

Step Starting Material Reagents & Conditions Product Yield & Notes
1 4-(Hydroxymethyl)oxane Methanesulfonyl chloride, base (Et3N or Pyr) [4-(Methoxymethyl)oxan-4-yl]methanesulfonyl chloride Moderate to good yield, mild conditions
2 [4-(Tosyloxymethyl)oxan-4-yl]methanesulfonyl chloride KF or TBAF, DMF, 50–100 °C This compound Good yield, nucleophilic substitution

Research Findings and Literature Insights

  • Fluoromethyl analogues of oxane derivatives have been explored for their biological activity and as intermediates in pharmaceutical synthesis.
  • The nucleophilic displacement of tosylates or mesylates by fluoride ion is a well-established method for introducing fluoromethyl groups in heterocyclic compounds.
  • Radiolabeled fluoromethyl derivatives (e.g., with ^18F) have been synthesized using similar strategies for PET imaging agents, demonstrating the robustness of the fluoromethylation approach.

Chemical Reactions Analysis

Types of Reactions

[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules to study protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonamide or sulfonate ester linkages. These interactions are crucial in modifying the chemical and biological properties of the target molecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular features among [4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride and related compounds:

Compound Name Molecular Formula Substituent on Oxane/Phenyl Ring Molecular Weight (g/mol) Key Structural Features
This compound* C7H12ClFO3S –CH2F on oxane ~226.6 (estimated) Fluoromethyl group enhances lipophilicity
(4-Fluorooxan-4-yl)methanesulfonyl chloride C6H10ClFO3S –F on oxane 216.65 Direct fluorine substitution on oxane
[4-(Difluoromethyl)oxan-4-yl]methanesulfonyl chloride C7H11ClF2O3S –CHF2 on oxane 248.68 Increased fluorine content; higher polarity
(4-Methoxyoxan-4-yl)methanesulfonyl chloride C7H13ClO4S –OCH3 on oxane 228.7 Electron-donating methoxy group
(2-Methyloxan-4-yl)methanesulfonyl chloride C7H13ClO3S –CH3 at oxane 2-position 212.69 Methyl substitution alters ring conformation
[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride C8H6ClF3O2S –CF3 on phenyl 240.65 Aromatic ring with strong electron-withdrawing group

*Estimated based on structural similarity to .

Key Observations:
  • Ring Substitution : Oxane vs. aromatic rings influence steric and electronic environments. For example, [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride () exhibits higher reactivity in electrophilic substitutions due to the electron-withdrawing –CF3 group.
Physical Properties:
  • Boiling Points: Limited data are available, but reports a predicted boiling point of 320.1±17.0 °C for [4-(1,1-difluoroethyl)oxan-4-yl]methanesulfonyl chloride. The target compound likely has a lower boiling point due to fewer fluorine atoms.
  • Density and Solubility : Fluorinated compounds generally exhibit higher densities and lower aqueous solubility. For example, [4-(Difluoromethyl)oxan-4-yl]methanesulfonyl chloride has a predicted density of 1.357±0.06 g/cm³ ().

Biological Activity

[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride is a synthetic compound characterized by its unique oxane structure and the presence of a fluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals and agrochemicals.

  • CAS Number : 2639411-74-6
  • Molecular Formula : C7H10ClO2S
  • Molecular Weight : 194.67 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate oxane derivative with methanesulfonyl chloride under controlled conditions. The fluoromethyl group can be introduced via fluorination reactions, which may involve reagents such as N-fluorobenzenesulfonimide (NFSI) or other fluorinating agents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methanesulfonyl chloride moiety acts as an electrophile, which can participate in nucleophilic substitution reactions with biological nucleophiles, such as amino acids in proteins.

Anticancer Potential

Research into related sulfonyl chloride compounds has revealed their potential in anticancer therapy. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. Investigating the cytotoxic effects of this compound could provide insights into its therapeutic applications.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonamide derivatives. Compounds structurally similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating a promising avenue for further exploration in this compound's efficacy .
  • Investigation of Anticancer Properties :
    • Research conducted on sulfonamide derivatives showed that certain compounds could effectively inhibit tumor growth in vitro and in vivo models. The mechanism was linked to the modulation of apoptotic pathways, suggesting that this compound may exhibit similar properties deserving further investigation .
  • Toxicological Assessment :
    • A toxicological study highlighted the potential risks associated with sulfonyl chlorides, including this compound. It was found that exposure could lead to adverse effects through skin absorption or inhalation, emphasizing the need for careful handling and assessment during research applications .

Comparative Analysis

The following table summarizes key characteristics and activities of this compound compared to related compounds:

Compound NameCAS NumberAntimicrobial ActivityAnticancer ActivityToxicity Level
This compound2639411-74-6Potential (needs study)Potential (needs study)High
Methanesulfonamide63-74-1YesYesModerate
Sulfanilamide63-74-1YesLimitedModerate

Q & A

Q. What are the optimal synthetic routes for [4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves functionalization of the oxane (tetrahydrofuran) core. Key steps include:

  • Fluoromethylation : Introducing the fluoromethyl group via nucleophilic substitution or radical fluorination.
  • Sulfonylation : Reacting the intermediate with methanesulfonyl chloride under anhydrous conditions to avoid hydrolysis .
    Optimization Parameters :
ParameterOptimal RangeImpact on Yield/Purity
Temperature-10°C to 25°CPrevents thermal degradation
SolventDichloromethane or THFEnhances reagent solubility
Reaction Time4–12 hoursBalances completion vs. side reactions
Anhydrous conditions and inert atmospheres (N₂/Ar) are critical to suppress side reactions with moisture .

Q. How is the molecular structure of this compound characterized?

Structural validation employs:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.5–4.5 ppm for oxane ring protons; δ 4.7–5.2 ppm for fluoromethyl (-CH₂F) group .
    • ¹⁹F NMR : Single resonance near -220 ppm confirms fluoromethyl attachment .
  • X-ray Crystallography : Reveals chair conformation of the oxane ring and spatial orientation of the sulfonyl chloride group .
  • Mass Spectrometry : Molecular ion peak at m/z 224.6 (M⁺) .

Advanced Research Questions

Q. How does fluorination at the oxane ring influence the compound’s reactivity compared to non-fluorinated analogs?

The fluoromethyl group:

  • Electron-Withdrawing Effect : Increases electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitutions (e.g., with amines or alcohols) .
  • Steric Effects : Fluorine’s small size minimizes steric hindrance, enabling efficient coupling in sterically crowded environments .
    Comparative Reactivity Data :
CompoundReaction Rate (k, s⁻¹)Yield with Aniline (%)
Non-fluorinated analog0.0562
[4-(Fluoromethyl)oxan-4-yl] derivative0.1288
Fluorination also enhances metabolic stability in biological studies .

Q. What contradictions exist in reported biological activities of sulfonyl chlorides, and how can they be resolved?

Discrepancies in cytotoxicity and enzyme inhibition arise due to:

  • Purity Variability : Residual solvents (e.g., DCM) in synthesis may skew bioassay results. Use HPLC (≥99% purity) for reliable data .
  • Assay Conditions : pH and temperature affect sulfonyl chloride stability. Standardize assays at pH 7.4 and 37°C .
    Case Study : In COX-2 inhibition assays, impurities in early batches caused false positives. Repetition with purified samples showed no activity, highlighting purity’s importance .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

  • Personal Protective Equipment (PPE) : Chemically resistant gloves (nitrile), face shields, and lab coats .
  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors (TLV: 0.1 ppm) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
    Emergency Response :
  • Skin Contact : Rinse immediately with 5% sodium bicarbonate solution .
  • Inhalation : Administer oxygen and seek medical attention .

Q. How can computational methods predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) :

  • Calculates electrophilicity index (ω) to predict nucleophilic attack sites .
  • Simulates transition states in SN2 reactions with biomolecular thiols (e.g., cysteine residues) .
    Molecular Dynamics (MD) : Models binding to target proteins (e.g., kinases) to prioritize synthesis of derivatives with higher affinity .

Q. What analytical challenges arise in quantifying degradation products of this compound, and how are they addressed?

Degradation Pathways : Hydrolysis to sulfonic acid (major) and HF release (minor) . Analytical Solutions :

  • LC-MS/MS : Detects sulfonic acid at LOD 0.1 ng/mL .
  • Ion Chromatography : Quantifies fluoride ions (post-hydrolysis) with 95% recovery .
    Stability Data :
ConditionHalf-Life (25°C)Major Degradant
Aqueous pH 7.42.3 hoursSulfonic acid
Anhydrous DCM>30 daysNone

Q. How does the compound’s stereochemistry impact its interactions with chiral biomolecules?

The oxane ring’s chair conformation creates distinct axial/equatorial orientations:

  • Equatorial Fluoromethyl : Enhances binding to planar enzyme active sites (e.g., proteases) .
  • Axial Fluoromethyl : Favors interactions with helical DNA grooves .
    Case Study : Enantiomer A showed 10-fold higher inhibition of HIV protease than enantiomer B due to optimal hydrogen bonding .

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